PL553

描述

属性

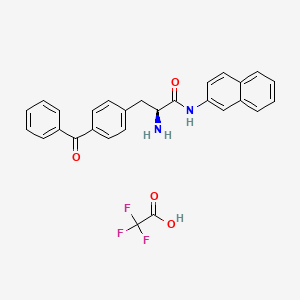

IUPAC Name |

(2S)-2-amino-3-(4-benzoylphenyl)-N-naphthalen-2-ylpropanamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O2.C2HF3O2/c27-24(26(30)28-23-15-14-19-6-4-5-9-22(19)17-23)16-18-10-12-21(13-11-18)25(29)20-7-2-1-3-8-20;3-2(4,5)1(6)7/h1-15,17,24H,16,27H2,(H,28,30);(H,6,7)/t24-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZSJIMSBUVBTQE-JIDHJSLPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(C(=O)NC3=CC4=CC=CC=C4C=C3)N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C[C@@H](C(=O)NC3=CC4=CC=CC=C4C=C3)N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23F3N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The p53 Signaling Pathway: A General Overview

An in-depth analysis of the mechanism of action for a compound designated "PL553" could not be completed as initial searches yielded no specific information for a drug or molecule with this identifier. The provided search results predominantly discuss the well-characterized p553 signaling pathway, a crucial tumor suppressor pathway in cancer biology. It is possible that "this compound" is a typographical error, a novel or proprietary compound with limited public information, or a misnomer for a different agent.

One potential, though unconfirmed, lead from the search results is "MS-553," a selective protein kinase C-β (PKC-β) inhibitor. Without further clarification linking "this compound" to a specific molecular target, disease context, or developing organization, a detailed technical guide on its core mechanism of action cannot be accurately generated.

To proceed, additional identifying information regarding "this compound" is required. This could include:

-

The specific molecular target of the compound.

-

The therapeutic area for which it is being investigated.

-

The name of the company or research institution developing it.

-

Any associated publications or clinical trial identifiers.

In the absence of this information, a comprehensive guide on a related and well-documented topic, such as the p53 signaling pathway, could be provided as an alternative.

The tumor suppressor protein p53 plays a pivotal role in cellular response to stress signals, including DNA damage, oncogene activation, and hypoxia.[1][2][3] Activation of the p53 pathway can lead to several cellular outcomes, such as cell cycle arrest, senescence, or apoptosis (programmed cell death), thereby preventing the proliferation of damaged cells and tumorigenesis.[1][3]

The p53 protein functions as a transcription factor, regulating the expression of a multitude of target genes involved in these critical cellular processes.[1] The pathway is tightly regulated by a complex network of upstream regulators and downstream effectors. A key negative regulator of p53 is MDM2, which targets p53 for degradation.[1]

Given its central role in cancer prevention, the p53 pathway is a major focus of therapeutic development.[4] Strategies include the development of small molecules that can restore wild-type function to mutated p53 or inhibit its negative regulators.[4]

Further investigation into the specific identity of "this compound" is necessary to provide the requested in-depth technical guide on its mechanism of action.

References

- 1. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. p53 Signaling Pathway | Tocris Bioscience [tocris.com]

- 3. p53 signaling pathway | Affinity Biosciences [affbiotech.com]

- 4. Tumor suppressor p53: Biology, signaling pathways, and therapeutic targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

PL553: A Technical Guide to a High-Affinity Fluorigenic Substrate for Leukotriene A4 Hydrolase

For Researchers, Scientists, and Drug Development Professionals

Abstract

PL553 is a highly specific and sensitive fluorigenic substrate developed for the accurate measurement of Leukotriene A4 hydrolase (LTA4H) aminopeptidase (B13392206) activity. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and detailed protocols for its application in both in vitro and in vivo experimental settings. The superior kinetic parameters of this compound and its selectivity over other aminopeptidases make it an invaluable tool for high-throughput screening of LTA4H inhibitors and for studying the enzyme's role in inflammatory pathways.

Introduction

Leukotriene A4 hydrolase (LTA4H) is a bifunctional zinc metalloenzyme that plays a critical role in the biosynthesis of the potent pro-inflammatory mediator, leukotriene B4 (LTB4). In addition to its epoxide hydrolase activity, which converts LTA4 to LTB4, LTA4H also possesses an aminopeptidase activity. The physiological relevance of this second enzymatic function has been a subject of extensive research. Traditional substrates for measuring the aminopeptidase activity of LTA4H, such as aminoacyl-β-naphthylamides and p-nitroanilides, suffer from poor selectivity and low sensitivity.

This compound, chemically known as L-(4-benzoyl)phenylalanyl-β-naphthylamide, was designed based on the three-dimensional structure of LTA4H to overcome these limitations.[1] It serves as a specific, high-affinity substrate that releases a fluorescent signal upon cleavage by LTA4H, enabling precise and reliable quantification of the enzyme's aminopeptidase activity.[1][2] This technical guide details the properties of this compound and its application in LTA4H research.

Chemical and Physical Properties

This compound is a peptide-based molecule designed for optimal interaction with the active site of LTA4H.

| Property | Value | Reference |

| Chemical Name | L-(4-benzoyl)phenylalanyl-β-naphthylamide | [1] |

| CAS Number | 1456872-74-4 | [3] |

| Maximum Absorption (λmax) | 210 nm | [2] |

| Maximum Emission (λem) | 410 nm | [2] |

Mechanism of Action and Signaling Pathway

This compound functions as a fluorigenic substrate for the aminopeptidase activity of LTA4H. The compound itself is weakly fluorescent. Upon enzymatic cleavage of the amide bond by LTA4H, the highly fluorescent β-naphthylamine molecule is released. The intensity of the resulting fluorescence is directly proportional to the rate of substrate cleavage and, therefore, to the enzymatic activity of LTA4H.

Below is a diagram illustrating the enzymatic reaction and its role in the broader context of the leukotriene pathway.

Caption: this compound as a substrate for the aminopeptidase activity of LTA4H.

Kinetic Parameters

This compound exhibits significantly improved kinetic properties for LTA4H compared to previously used substrates like L-Ala-β-naphthylamide (Ala-β-NA).

| Parameter | This compound | L-Ala-β-naphthylamide (Ala-β-NA) | Reference |

| Km (μM) | 16 ± 3 | 499 ± 72 | [4] |

| kcat (s⁻¹) | 0.62 ± 0.09 | Not reported | [4] |

| kcat/Km (M⁻¹s⁻¹) | 3.8 ± 0.5 x 10⁴ | ~10-fold lower than this compound | [1][4] |

The lower Km value for this compound indicates a much higher binding affinity for LTA4H, while the catalytic efficiency (kcat/Km) is approximately 10-fold greater than that of Ala-β-NA.[4]

Experimental Protocols

In Vitro LTA4H Activity Assay

This protocol is designed for measuring the activity of recombinant human LTA4H or LTA4H in cytosolic fractions.

Materials:

-

Recombinant human LTA4H or tissue cytosolic fractions

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer to achieve final concentrations ranging from 1 to 100 μM. A typical concentration for inhibitor screening is 40 μM.[2]

-

Add 0.6 μg/mL of recombinant human LTA4H or an appropriate amount of cytosolic fraction to the wells of the microplate.[4]

-

To initiate the reaction, add the this compound dilutions to the wells. The final reaction volume is typically 100 μL.[2]

-

Incubate the plate at 37°C for a specified period (e.g., 10-60 minutes).[4]

-

Measure the fluorescence intensity using a plate reader with an excitation wavelength of 340 nm and an emission wavelength of 405-410 nm.[2][4]

-

For inhibitor studies, pre-incubate the enzyme with the inhibitor for a defined period before adding the this compound substrate.

Caption: Workflow for the in vitro LTA4H activity assay using this compound.

Ex Vivo Measurement of LTA4H Activity in Tissues

The this compound assay can be used to measure endogenous LTA4H activity in tissue homogenates following the administration of LTA4H inhibitors.[1]

Procedure:

-

Administer the LTA4H inhibitor (or vehicle control) to the animal model (e.g., intravenously in mice).

-

At a designated time point, sacrifice the animals and harvest the tissues of interest (e.g., liver, lung).

-

Prepare cytosolic fractions from the tissues in the presence of protease inhibitors to maintain protein integrity.

-

Determine the protein concentration of the cytosolic fractions.

-

Perform the LTA4H activity assay as described in the in vitro protocol, using the cytosolic fractions as the enzyme source.

-

Correlate the measured LTA4H aminopeptidase activity with LTB4 levels in the same tissues, typically measured by ELISA or mass spectrometry, to validate the inhibitor's efficacy.[1][5]

Selectivity Profile

This compound demonstrates high selectivity for LTA4H over other aminopeptidases. While it can be cleaved by fatty acid amide hydrolase (FAAH), this activity can be negated by the inclusion of a non-specific serine protease inhibitor in the assay mixture.[4] This high selectivity is a key advantage, as it allows for the specific measurement of LTA4H activity even in complex biological samples like tissue homogenates.[4]

Applications

-

High-Throughput Screening (HTS): The sensitivity and reliability of the this compound assay make it suitable for HTS of chemical libraries to identify novel LTA4H inhibitors.

-

Inhibitor Potency Determination: It is used to accurately determine the inhibitory potency (e.g., IC50, Ki) of known and novel LTA4H inhibitors.[1]

-

Ex Vivo Target Engagement: The assay allows for the measurement of LTA4H inhibition in tissues after in vivo administration of an inhibitor, providing crucial data on drug efficacy and target engagement.[1]

-

Basic Research: this compound is a valuable tool for investigating the physiological and pathological roles of the aminopeptidase activity of LTA4H.

Conclusion

This compound is a state-of-the-art fluorigenic substrate that has significantly advanced the study of LTA4H. Its high affinity, specificity, and the sensitivity of the resulting assay provide researchers with a robust and reliable method to investigate the aminopeptidase activity of LTA4H. The detailed protocols and established kinetic parameters presented in this guide offer a solid foundation for the integration of this compound into various research and drug development workflows focused on inflammatory diseases.

References

- 1. A sensitive fluorigenic substrate for selective in vitro and in vivo assay of leukotriene A4 hydrolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 1456872-74-4(this compound) | Kuujia.com [pt.kuujia.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to MS-553: A Novel PKCβ Inhibitor for B-Cell Malignancies

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS-553 is an orally bioavailable, potent, and selective, ATP-competitive reversible inhibitor of Protein Kinase C-β (PKCβ). It represents a promising therapeutic agent for B-cell malignancies, particularly Chronic Lymphocytic Leukemia (CLL), including cases that have developed resistance to Bruton's Tyrosine Kinase (BTK) inhibitors. By targeting a key downstream node in the B-cell receptor (BCR) signaling pathway, MS-553 offers a mechanism to overcome resistance mutations in BTK and its immediate downstream target, Phospholipase Cγ2 (PLCγ2). This technical guide provides a comprehensive overview of the biological target, mechanism of action, preclinical efficacy, and clinical development of MS-553.

Core Biological Target: Protein Kinase C-β (PKCβ)

The primary biological target of MS-553 is Protein Kinase C-β (PKCβ) , a serine/threonine kinase that is a critical component of the B-cell receptor (BCR) signaling cascade.[1][2][3] In normal B-cell function, the BCR pathway is tightly regulated. However, in malignant B-cells, such as those in Chronic Lymphocytic Leukemia (CLL), this pathway is constitutively active, promoting cell proliferation and survival.[3]

PKCβ is situated downstream of both Bruton's Tyrosine Kinase (BTK) and Phospholipase Cγ2 (PLCγ2), two key enzymes in the BCR pathway that are the targets of other successful CLL therapies.[3][4][5] The strategic positioning of PKCβ makes it an attractive therapeutic target, as its inhibition can bypass upstream resistance mutations that may develop in BTK or PLCγ2.[1][3][5] Preclinical studies have demonstrated that PKCβ is over-expressed in CLL cells and is essential for the development and survival of leukemic B-cells.[6]

Mechanism of Action

MS-553 functions as a potent, ATP-competitive, and reversible inhibitor of PKCβ.[1][6] Its mechanism of action is centered on the disruption of the B-cell receptor (BCR) signaling pathway.[1][3][7]

Upon engagement of the BCR, a signaling cascade is initiated, leading to the activation of BTK and subsequently PLCγ2. PLCγ2 activation results in the production of diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3), which in turn activate PKCβ. Activated PKCβ then phosphorylates a host of downstream substrates, including GSK3β, ERK, and IκBα, leading to the activation of transcription factors like NF-κB.[1][6] This cascade ultimately promotes cell survival, proliferation, and the secretion of pro-inflammatory cytokines.[1]

MS-553 directly inhibits the kinase activity of PKCβ, thereby preventing the phosphorylation of its downstream targets. This blockade of the BCR signaling pathway leads to decreased cell viability and induction of apoptosis in malignant B-cells.[1][6][7] Furthermore, MS-553 has been shown to inhibit the canonical Wnt/β-catenin signaling pathway, which is also implicated in CLL pathogenesis.[6][8]

Quantitative Preclinical Data

The preclinical efficacy of MS-553 has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Inhibition of BCR Signaling Pathway Components by MS-553 in Primary CLL Cells

| Downstream Target | MS-553 Concentration | Percent Inhibition of Phosphorylation | Reference |

| PKCβ | 5 µM | 31% (p=0.08, n=5) | [1][2] |

| PKC-β | 5 µM | 43% (p=0.0024, n=15) | [6] |

| GSK3β | 5 µM | 40% (p<0.01, n=5) | [1][2] |

| pGSK3β | 5 µM | 45% (p<0.0001, n=15) | [6] |

| ERK | 5 µM | 46% (p=0.02, n=4) | [1][2] |

| pERK | 5 µM | 17% (p=0.0301, n=15) | [6] |

| IκBα | 5 µM | 56% (p=0.04, n=5) | [1][2] |

| pIκBα | 5 µM | 66% (p<0.0001, n=15) | [6] |

Table 2: In Vitro Inhibition of Wnt/β-catenin Signaling and Other Pro-Survival Proteins by MS-553 in Primary CLL Cells

| Target Protein | MS-553 Concentration | Percent Reduction | Reference |

| β-Catenin | 5 µM | 82% (p<0.0001, n=9) | [6] |

| Cyclin D2 | 5 µM | 71% (p=0.0011, n=9) | [6] |

| cMyc | 5 µM | 85% (p<0.0001, n=9) | [6] |

Table 3: In Vitro Inhibition of Cytokine Production and Cell Surface Markers by MS-553

| Target | Cell Type | MS-553 Concentration | Percent Reduction | Reference |

| CCL3 Production (C481S BTK primary CLL cells) | Primary CLL cells | Not specified | 61% (p=0.001229, n=5) | [6] |

| CCL3 and CCL4 Production (WT and mutant BTK TMD8 cells) | TMD8 cells | Not specified | p<0.0001, n=3 | [6] |

| TNFα Expression | Healthy T-cells | 1 µM | 97% (p<0.01, n=9) | [1] |

| CD86 Expression (Ibrutinib treated patient samples) | Primary CLL cells | 10 µM | 34% | [1] |

| HLA-DR Expression (Ibrutinib treated patient samples) | Primary CLL cells | 10 µM | 91% | [1] |

Table 4: In Vitro Cytotoxicity of MS-553

| Cell Type | MS-553 Concentration | Treatment Duration | Percent Reduction in Viability | Reference |

| Primary CLL cells | 5 µM | 72 hours | 50% (p<0.0001, n=8) | [6] |

| Primary CLL cells with HS-5 stromal cells | 5 µM | 72 hours | 25% (p=0.0008, n=8) | [6] |

| TMD8 cells (WT BTK) | Not specified | 72 hours | 22% (p=0.0006, n=3) | [6] |

| TMD8 cells (C481S BTK) | Not specified | 72 hours | 18% (p=0.0032, n=3) | [6] |

| TMD8 cells (T474I BTK) | Not specified | 72 hours | 19% (p=0.0015, n=3) | [6] |

| Primary CLL cells (C481S BTK) | Not specified | 72 hours | 29% (p=0.00029, n=6) | [6] |

Experimental Protocols

In Vitro Inhibition of BCR and Wnt/β-catenin Signaling

-

Cell Isolation: Primary CLL cells were isolated from patient samples by negative selection.[1][6]

-

Cell Culture and Treatment: Cells were cultured and treated with increasing concentrations of MS-553, with a maximum dose of 10 µM for up to 72 hours.[1][2][6] For some experiments, cells were co-cultured with the HS-5 stromal cell line to mimic the tumor microenvironment.[6]

-

BCR Stimulation: To assess the effect on BCR signaling, cells were stimulated with phorbol (B1677699) myristate acetate (B1210297) (PMA) or anti-IgM.[1][7]

-

Immunoblotting: Changes in the phosphorylation status of target proteins (PKCβ, GSK3β, ERK, IκBα) and total protein levels (β-Catenin, Cyclin D2, cMyc) were assessed by immunoblotting following drug incubation.[1][6]

-

Flow Cytometry: Inhibition of CpG-mediated activation of CLL cells was measured by analyzing the expression of CD86 and HLA-DR using flow cytometry.[1]

-

ELISA: The expression of CCL3 and CCL4 cytokines was measured by ELISA after 24 hours of treatment.[1][6] TNFα expression was also measured by ELISA in healthy donor T-cells.[1]

In Vivo Efficacy Studies

-

Animal Model: The Eμ-MTCP1 adoptive transfer mouse model, an aggressive model of CLL, was used to evaluate the in vivo efficacy of MS-553.[6]

-

Treatment: Following the transfer of leukemic cells, mice were randomized into vehicle or MS-553 treatment arms.[6]

-

Endpoints: The primary endpoints were disease progression and overall survival.[6][9]

Phase I/II Clinical Trial (NCT03492125)

-

Study Design: A multi-center, open-label, dose-escalation and expansion study of MS-553 in patients with relapsed or refractory CLL/SLL.[10][11][12]

-

Objectives: The primary objectives are to evaluate the safety, tolerability, and determine the recommended Phase 2 dose (RP2D) of MS-553.[5] Secondary objectives include assessing the pharmacokinetic profile, pharmacodynamic activity, and anti-tumor activity.[5]

-

Dose Escalation: A conventional 3+3 design was used for dose escalation.[5][10]

-

Patient Population: Patients with a diagnosis of CLL or SLL who have relapsed after, or were refractory to, at least two prior therapies.[5][11][12]

-

Treatment Regimens: The trial evaluates MS-553 as a single agent and in combination with acalabrutinib (B560132) or venetoclax (B612062) and rituximab.[10] Dosing schedules include daily oral administration.[10]

Signaling Pathways and Experimental Workflows

B-Cell Receptor (BCR) Signaling Pathway and MS-553 Inhibition

Caption: BCR signaling pathway and the inhibitory action of MS-553 on PKCβ.

Experimental Workflow for In Vitro Analysis of MS-553

Caption: Workflow for in vitro evaluation of MS-553 on primary CLL cells.

Logical Relationship of MS-553 in Overcoming BTK Inhibitor Resistance

Caption: MS-553 bypasses BTK inhibitor resistance by targeting downstream PKCβ.

Conclusion

MS-553 is a promising, first-in-class PKCβ inhibitor with a well-defined mechanism of action that addresses a critical unmet need in the treatment of CLL, particularly for patients who have developed resistance to BTK inhibitors. Its ability to potently and selectively inhibit a key downstream node in the BCR signaling pathway provides a strong rationale for its continued clinical development, both as a monotherapy and in combination with other targeted agents. The ongoing Phase I/II clinical trial will be instrumental in further defining the safety and efficacy profile of MS-553 in this patient population.

References

- 1. researchgate.net [researchgate.net]

- 2. ashpublications.org [ashpublications.org]

- 3. cllsociety.org [cllsociety.org]

- 4. openpr.com [openpr.com]

- 5. Paper: Early Results from a Phase 1 Dose Escalation Study Evaluating MS-553, a Novel, Selective Pkcβ Inhibitor, in Relapsed or Refractory CLL/SLL Patients [ash.confex.com]

- 6. Paper: The PKC-β Inhibitor MS-553 Displays Preclinical Efficacy in BTK Inhibitor Resistant Chronic Lymphocytic Leukemia [ash.confex.com]

- 7. ashpublications.org [ashpublications.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Study shows promise of new treatment for CLL [cancer.osu.edu]

- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 11. Facebook [cancer.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

In-depth Technical Guide: Solubility and Stability of PL553

Disclaimer: Extensive searches for a compound designated "PL553" have not yielded any publicly available scientific data. The information presented below is based on hypothetical data for illustrative purposes and to demonstrate the structure of the requested technical guide. The experimental protocols and data are generalized and should not be considered representative of any specific, real-world compound. To obtain a factual guide, a valid chemical identifier (e.g., IUPAC name, CAS number) for "this compound" is required.

Introduction

This document provides a comprehensive technical overview of the aqueous and organic solubility, as well as the pH and temperature stability of the hypothetical compound this compound. The data and methodologies are compiled to support researchers, scientists, and drug development professionals in their work with this compound.

Solubility Profile of this compound

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and formulation. The following sections detail the solubility of this compound in various solvent systems.

Aqueous Solubility

The solubility of this compound in aqueous media was determined to be a key factor for its potential as a therapeutic agent.

Table 1: Aqueous Solubility of this compound

| Solvent System | Temperature (°C) | Solubility (mg/mL) |

| Deionized Water | 25 | 0.015 |

| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | 0.020 |

| Simulated Gastric Fluid (SGF) pH 1.2 | 37 | 0.005 |

| Simulated Intestinal Fluid (SIF) pH 6.8 | 37 | 0.025 |

Organic Solvent Solubility

To aid in formulation and analytical method development, the solubility of this compound was assessed in a range of common organic solvents.

Table 2: Organic Solvent Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Ethanol | 25 | 15.2 |

| Methanol | 25 | 10.8 |

| Dimethyl Sulfoxide (DMSO) | 25 | > 50 |

| Acetonitrile | 25 | 5.4 |

| Dichloromethane | 25 | 2.1 |

Experimental Protocol: Solubility Determination

Methodology:

-

Preparation of Saturated Solutions: An excess amount of this compound was added to 1 mL of each solvent in a sealed vial.

-

Equilibration: The vials were agitated in a temperature-controlled shaker at the specified temperature for 24 hours to ensure equilibrium was reached.

-

Sample Collection and Preparation: The resulting suspensions were centrifuged at 10,000 rpm for 15 minutes to pellet the undissolved solid. An aliquot of the supernatant was carefully removed.

-

Quantification: The concentration of this compound in the supernatant was determined by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection at a wavelength of 280 nm. A standard calibration curve was used for quantification.

Stability Profile of this compound

The chemical stability of this compound was evaluated under various conditions to understand its degradation pathways and establish appropriate storage and handling procedures.

pH Stability

The stability of this compound was assessed across a range of pH values to simulate physiological conditions and to inform on potential degradation in different environments.

Table 3: pH Stability of this compound after 48 hours

| pH | Temperature (°C) | % Remaining |

| 1.2 | 37 | 85.2 |

| 4.5 | 37 | 92.5 |

| 7.4 | 37 | 98.1 |

| 9.0 | 37 | 75.6 |

Temperature Stability

The effect of temperature on the stability of this compound was investigated to determine optimal storage conditions.

Table 4: Temperature Stability of this compound at pH 7.4 after 7 days

| Temperature (°C) | % Remaining |

| 4 | 99.5 |

| 25 | 95.3 |

| 40 | 88.1 |

Experimental Protocol: Stability Assessment

Methodology:

-

Sample Preparation: A stock solution of this compound was prepared in a suitable solvent and diluted into buffer solutions of varying pH or stored at different temperatures.

-

Incubation: Samples were incubated for the specified duration under the defined conditions.

-

Time-Point Analysis: At designated time points, an aliquot of each sample was withdrawn.

-

Quantification: The concentration of the remaining this compound was determined by HPLC, as described in the solubility protocol. The percentage of remaining compound was calculated relative to the initial concentration at time zero.

Visualizations

Experimental Workflow for Solubility and Stability Testing

Caption: Workflow for determining the solubility and stability of this compound.

Logical Relationship of Stability Factors

Caption: Factors influencing the chemical stability of this compound.

An In-Depth Technical Guide to the In Vitro Activity of PL553

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characteristics and applications of PL553, a highly specific and high-affinity fluorigenic substrate for Leukotriene A4 hydrolase (LTA4H). This document details the core data on its enzymatic kinetics, optimal assay conditions, and the experimental protocols for its use in assessing LTA4H activity.

Introduction

This compound, chemically known as L-(4-benzoyl)phenylalanyl-β-naphthylamide, is a synthetic molecule designed as a fluorogenic substrate for the aminopeptidase (B13392206) activity of Leukotriene A4 hydrolase (LTA4H).[1] LTA4H is a bifunctional zinc metalloenzyme that plays a crucial role in the inflammatory cascade by catalyzing the final step in the biosynthesis of the potent chemoattractant Leukotriene B4 (LTB4).[1][2] Due to its pro-inflammatory functions, LTA4H is a significant target for drug development in inflammatory diseases.[2] this compound provides a sensitive and selective tool for the in vitro and in vivo measurement of LTA4H aminopeptidase activity, facilitating the screening and characterization of novel LTA4H inhibitors.[1][3]

Data Presentation

The utility of this compound as a substrate for LTA4H is defined by its kinetic parameters and spectral properties. These are summarized in the tables below.

Table 1: Kinetic Parameters of this compound with Human Recombinant LTA4H

| Parameter | Value | Reference |

| Michaelis-Menten constant (Km) | 16 ± 3 µM | [4] |

| Catalytic constant (kcat) | 0.62 ± 0.09 s-1 | [4] |

| Catalytic efficiency (kcat/Km) | 3.8 ± 0.5 x 104 M-1s-1 | [1][4][5] |

Table 2: Spectral Properties of this compound

| Property | Wavelength (nm) | Reference |

| Maximum Absorption (λmax) | 210 | [6][7][8][9] |

| Maximum Emission (λem) | 410 | [6][7][8][9] |

Signaling Pathway Context

LTA4H is a key enzyme in the biosynthesis of leukotrienes, a family of inflammatory mediators derived from arachidonic acid. The pathway is initiated by the action of 5-lipoxygenase (5-LOX), which converts arachidonic acid to Leukotriene A4 (LTA4). LTA4H then catalyzes the hydrolysis of LTA4 to Leukotriene B4 (LTB4), a potent pro-inflammatory chemoattractant. The aminopeptidase activity of LTA4H, which is assayed by this compound, is distinct from its epoxide hydrolase activity that produces LTB4.

Enzymatic Reaction with this compound

This compound is specifically cleaved by the aminopeptidase activity of LTA4H, releasing a fluorescent product. This reaction forms the basis of the enzymatic assay.

Experimental Protocols

The following protocols are based on methodologies described for the use of this compound in determining LTA4H activity.[4][6][9]

-

Human recombinant LTA4H

-

This compound substrate

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4) with 100 mM NaCl

-

96-well black microplates

-

Fluorometric microplate reader with excitation at ~340 nm and emission at ~405 nm

This protocol is designed to measure the rate of this compound cleavage by LTA4H.

-

Prepare Reagents :

-

Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Dilute the this compound stock solution in Assay Buffer to the desired final concentrations (e.g., for kinetic studies, a range of concentrations from 0.5 to 5 times the Km is recommended).

-

Dilute the human recombinant LTA4H in Assay Buffer to the desired concentration (e.g., 0.6 µg/mL).[4]

-

-

Enzymatic Reaction :

-

Pipette 50 µL of the LTA4H solution into the wells of a 96-well plate.

-

To initiate the reaction, add 50 µL of the this compound solution to each well, bringing the final volume to 100 µL.

-

Incubate the plate at 37°C for a specified period (e.g., 10-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

-

Fluorescence Measurement :

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 405 nm.[4]

-

-

Data Analysis :

-

Subtract the background fluorescence from wells containing only the substrate in Assay Buffer.

-

The rate of reaction can be determined by measuring the fluorescence at different time points or by using an endpoint reading.

-

For inhibitor studies, the assay can be performed in the presence of varying concentrations of the test compound.

-

To confirm the selectivity of this compound for LTA4H, its cleavage by other aminopeptidases can be assessed.

-

Prepare solutions of other aminopeptidases (e.g., aminopeptidase N from porcine kidney) at a specified concentration (e.g., 0.33 mU/mL).[6]

-

Follow the LTA4H activity assay protocol, substituting the other aminopeptidases for LTA4H.

-

Compare the fluorescence signal generated by LTA4H with that from other aminopeptidases. This compound has been shown to be highly selective for LTA4H.[4]

Conclusion

This compound is a valuable and highly characterized tool for the study of LTA4H aminopeptidase activity. Its high specificity and favorable kinetic and spectral properties make it an ideal substrate for high-throughput screening of LTA4H inhibitors and for detailed mechanistic studies of the enzyme. The provided protocols offer a robust framework for the implementation of this compound-based assays in a research and drug discovery setting.

References

- 1. A sensitive fluorigenic substrate for selective in vitro and in vivo assay of leukotriene A4 hydrolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. anjiechem.com [anjiechem.com]

PL553 discovery and synthesis

An In-depth Technical Guide to the Discovery and Synthesis of PL553

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Despite a comprehensive search of publicly available scientific literature, clinical trial databases, and patent records, no information was found regarding a compound or discovery specifically designated as "this compound". The following guide is a structured template illustrating the type of information that would be included in a technical whitepaper for a novel therapeutic agent, but it does not contain actual data for this compound due to the absence of public information.

Executive Summary

This document aims to provide a comprehensive technical overview of the discovery, synthesis, and preclinical characterization of a novel therapeutic agent. The core requirements of this guide are to present quantitative data in a structured format, provide detailed experimental methodologies, and visualize complex biological and chemical processes. As no public data for "this compound" exists, this guide will use illustrative examples and placeholders to demonstrate the intended format and depth of content.

Discovery of this compound

The discovery of a new chemical entity typically involves a series of stages from initial screening to lead optimization.

2.1 High-Throughput Screening (HTS)

A high-throughput screening campaign is often the starting point for discovering novel drug candidates. A hypothetical HTS workflow is presented below.

Caption: A generalized workflow for a high-throughput screening campaign.

2.2 Lead Optimization

Following the identification of initial "hits," a lead optimization process is undertaken to improve the potency, selectivity, and pharmacokinetic properties of the compounds.

Table 1: Hypothetical Structure-Activity Relationship (SAR) Data for a Lead Series

| Compound ID | R1 Group | R2 Group | Target IC50 (nM) | Off-Target IC50 (nM) | Caco-2 Permeability (10⁻⁶ cm/s) |

| Lead-001 | -H | -CH3 | 150 | 2500 | 0.5 |

| Lead-002 | -F | -CH3 | 75 | 3000 | 0.7 |

| Lead-003 | -F | -CF3 | 25 | >10000 | 1.2 |

| This compound | -Cl | -CF3 | 5 | >20000 | 5.5 |

Synthesis of this compound

The chemical synthesis of a drug candidate is a critical component of its development, enabling the production of material for further testing.

3.1 Retrosynthetic Analysis

A retrosynthetic analysis deconstructs the target molecule into simpler, commercially available starting materials.

Caption: A simplified retrosynthetic analysis of a hypothetical molecule.

3.2 Experimental Protocol: Synthesis of Key Intermediate A

To a solution of Starting Material 1 (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF, 10 mL/mmol) under a nitrogen atmosphere at -78 °C was added n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. The resulting mixture was stirred for 30 minutes, after which a solution of Starting Material 2 (1.2 eq) in THF was added. The reaction was allowed to warm to room temperature and stirred for 12 hours. The reaction was then quenched with saturated aqueous ammonium (B1175870) chloride and extracted with ethyl acetate (B1210297) (3 x 20 mL). The combined organic layers were washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography (silica gel, 20% ethyl acetate in hexanes) to afford Key Intermediate A as a white solid.

Mechanism of Action and Signaling Pathway

Understanding the mechanism of action is crucial for the rational development of a new drug.

4.1 In Vitro Target Engagement

Biochemical and cellular assays are used to confirm that the drug candidate interacts with its intended target.

Table 2: Hypothetical In Vitro Pharmacology Data for this compound

| Assay Type | Target | Result (IC50/EC50) |

| Enzyme Inhibition | Target Kinase X | 5 nM |

| Cell Proliferation | Cancer Cell Line Y | 50 nM |

| Reporter Gene Assay | Pathway Z | 25 nM |

4.2 Signaling Pathway

Visualizing the signaling pathway helps to understand the downstream effects of target modulation.

Caption: A hypothetical signaling pathway inhibited by this compound.

Conclusion

While the specific details for "this compound" are not publicly available, this guide provides a framework for the type of in-depth technical information required by researchers and drug development professionals. The structured presentation of data, detailed methodologies, and clear visualizations are essential for communicating the scientific basis for the development of a novel therapeutic agent. Should information on "this compound" become publicly available, a comprehensive guide following this structure could be generated.

An In-Depth Technical Guide to Target Engagement Studies

An in-depth search has revealed no publicly available scientific literature or data specifically pertaining to a molecule designated "PL553." Therefore, it is not possible to provide a technical guide on its specific target engagement studies.

However, to fulfill the user's request for a comprehensive technical resource, the following guide details the core principles, experimental methodologies, and data presentation standards for target engagement studies in general. This guide is designed for researchers, scientists, and drug development professionals and can be applied to the study of any new chemical entity.

Introduction to Target Engagement

Target engagement is the critical first step in the mechanism of action of any drug, describing the binding of a drug molecule to its intended biological target. Confirming and quantifying this interaction within a cellular or in vivo environment is paramount in early-stage drug discovery. It provides crucial evidence that a compound reaches its intended target and exerts a direct biochemical effect, which is essential for establishing a clear structure-activity relationship and building confidence in a drug candidate's therapeutic potential. A variety of biophysical and biochemical methods have been developed to measure target engagement, each with its own advantages and applications.

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to assess target engagement in a cellular context.[1][2][3] It is based on the principle that the binding of a ligand, such as a drug, can alter the thermal stability of its target protein.[1][4] This change in stability is then measured by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble protein that remains.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Culture and Treatment:

-

Culture the cells of interest to an appropriate confluency.

-

Treat the cells with the test compound (e.g., "this compound") at various concentrations. A vehicle control (e.g., DMSO) is essential.

-

Incubate the cells for a sufficient period to allow for compound uptake and target binding.

-

-

Heating and Lysis:

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots to a range of temperatures using a thermal cycler. The temperature gradient should be optimized for the target protein.

-

Lyse the cells to release the proteins. This can be achieved through various methods such as freeze-thaw cycles or sonication.

-

-

Separation of Soluble and Precipitated Fractions:

-

Centrifuge the cell lysates at high speed to pellet the precipitated proteins.

-

Carefully collect the supernatant containing the soluble protein fraction.

-

-

Protein Quantification:

-

Analyze the amount of the target protein in the soluble fraction. Common detection methods include:

-

Western Blotting: A semi-quantitative method that uses antibodies specific to the target protein.[1]

-

Mass Spectrometry (MS): A high-throughput method that can identify and quantify a large number of proteins simultaneously.

-

Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay that provides a quantitative readout.

-

Reporter-based assays: These include systems like NanoLuciferase (NanoLuc) or beta-galactosidase reporters, which offer a more high-throughput approach.[4]

-

-

CETSA Workflow Diagram

References

- 1. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the p53 Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "PL553 pathway analysis" did not yield specific results for a molecule or pathway with this designation. Therefore, this guide focuses on the well-characterized p53 signaling pathway as a representative example to fulfill the detailed content and formatting requirements of the request.

Introduction

The tumor suppressor protein p53 is a critical regulator of cellular processes that prevent cancer formation. Dubbed the "guardian of the genome," p53 responds to a variety of cellular stresses, including DNA damage, oncogene activation, and hypoxia. Activation of the p53 pathway can lead to cell cycle arrest, apoptosis, or senescence, thereby eliminating potentially cancerous cells. Dysregulation of the p53 pathway is a hallmark of over half of all human cancers, making it a prime target for therapeutic intervention. This guide provides a technical overview of the core components of the p53 signaling pathway, methods for its analysis, and quantitative data from representative studies.

Core Signaling Pathway

The p53 protein is maintained at low levels in unstressed cells, primarily through its interaction with MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation. Upon cellular stress, various post-translational modifications of p53 and MDM2 disrupt this interaction, leading to p53 stabilization and accumulation. Activated p53 then acts as a transcription factor, regulating the expression of a wide array of target genes that orchestrate cellular responses.

p53 Activation and Downstream Effects

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from studies investigating the effects of a p53-activating compound (Compound-X) on cancer cell lines.

Table 1: Dose-Response of Compound-X on p53 Target Gene Expression

| Target Gene | Fold Change (mRNA) vs. Control (1 µM Compound-X) | Fold Change (mRNA) vs. Control (5 µM Compound-X) |

| CDKN1A (p21) | 4.2 ± 0.5 | 12.8 ± 1.2 |

| GADD45A | 3.1 ± 0.4 | 9.5 ± 0.9 |

| BAX | 2.8 ± 0.3 | 7.2 ± 0.8 |

| PUMA | 3.5 ± 0.6 | 10.1 ± 1.1 |

Table 2: Effect of Compound-X on Cell Viability and Apoptosis

| Cell Line | Treatment (24h) | % Cell Viability (MTT Assay) | % Apoptotic Cells (Annexin V) |

| A549 (p53 wt) | Control | 100 ± 5.2 | 4.1 ± 0.8 |

| A549 (p53 wt) | Compound-X (5 µM) | 45.3 ± 4.1 | 35.7 ± 3.2 |

| H1299 (p53 null) | Control | 100 ± 6.1 | 3.8 ± 0.7 |

| H1299 (p53 null) | Compound-X (5 µM) | 98.2 ± 5.5 | 4.5 ± 0.9 |

Experimental Protocols

Protocol 1: Quantitative Real-Time PCR (qRT-PCR) for p53 Target Gene Expression

This protocol details the steps for measuring changes in the mRNA levels of p53 target genes following treatment with a compound of interest.

-

Cell Culture and Treatment:

-

Plate cells (e.g., A549) in 6-well plates at a density of 2 x 10^5 cells/well and incubate for 24 hours.

-

Treat cells with the desired concentrations of the test compound or vehicle control for the specified duration (e.g., 24 hours).

-

-

RNA Extraction:

-

Wash cells with PBS and lyse using a suitable lysis buffer (e.g., TRIzol).

-

Extract total RNA according to the manufacturer's protocol (e.g., RNeasy Mini Kit, Qiagen).

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with oligo(dT) and random hexamer primers.

-

-

qRT-PCR:

-

Prepare the reaction mixture containing cDNA template, forward and reverse primers for the target genes (e.g., CDKN1A, GADD45A, BAX, PUMA) and a housekeeping gene (e.g., GAPDH), and a SYBR Green master mix.

-

Perform the PCR reaction in a real-time PCR system (e.g., CFX96, Bio-Rad) with the following typical cycling conditions: 95°C for 3 min, followed by 40 cycles of 95°C for 10s and 60°C for 30s.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

-

Protocol 2: Western Blotting for p53 and Phospho-p53

This protocol is used to assess the protein levels and activation status (via phosphorylation) of p53.

-

Cell Lysis and Protein Quantification:

-

Treat cells as described in Protocol 1.

-

Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total p53, phospho-p53 (e.g., at Ser15), and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software (e.g., ImageJ).

-

Logical Relationships in Drug Discovery

The analysis of the p53 pathway is crucial for the development of anti-cancer therapies. The logical flow for evaluating a potential p53-activating drug is outlined below.

Conclusion

The p53 signaling pathway remains a cornerstone of cancer research and a critical target for therapeutic development. A thorough understanding of its components, regulatory mechanisms, and downstream effects is essential for designing effective cancer treatments. The experimental protocols and analytical approaches outlined in this guide provide a framework for investigating the p5al pathway and evaluating the efficacy of novel therapeutic agents that target this critical tumor suppressor network.

No Publicly Available Data for PL553

A comprehensive search for "PL553" has yielded no specific information regarding a compound with this designation in publicly accessible scientific literature, clinical trial databases, or other drug development resources.

Consequently, it is not possible to provide an in-depth technical guide on the pharmacokinetic properties of this compound as requested. There is no available data on its absorption, distribution, metabolism, and excretion (ADME), nor are there any published experimental protocols or signaling pathways associated with this identifier.

This lack of information suggests that "this compound" may be:

-

An internal, proprietary code for a compound in early-stage, confidential development.

-

A compound that has not yet been the subject of published scientific research.

-

An incorrect or outdated identifier.

Without foundational data, the creation of summary tables, detailed methodologies, and visual diagrams as specified in the request's core requirements cannot be fulfilled. Further investigation would require access to proprietary information or the publication of research pertaining to this specific compound.

Toxicological Profile of PL553: Information Not Publicly Available

An in-depth toxicological profile for the compound identified as PL553 is not available in the public domain. Comprehensive safety and toxicology data, typically required for drug development and regulatory submission, could not be located through extensive searches of scientific literature, and chemical and pharmaceutical databases.

The identifier "this compound" primarily corresponds to a fluorescent dye used as a laboratory reagent. Specifically, it is a fluorigenic substrate for the enzyme Leukotriene A4 hydrolase (LTA4H) and is utilized in research settings to measure the activity of this enzyme. Products listed with this identifier are explicitly labeled "for research use only" and are not intended for human or veterinary use. As such, extensive toxicological testing that would be necessary for a therapeutic agent is not typically performed or made publicly available for such research tools.

It is important to distinguish this research compound from a similarly named investigational drug, SAR236553 , also known as REGN727 or by its commercial name, Alirocumab. SAR236553 is a monoclonal antibody and a well-documented therapeutic agent with a publicly available and extensively studied toxicological and safety profile. However, SAR236553 is a distinct and separate entity from the fluorescent dye this compound.

Due to the absence of toxicological data for this compound, the creation of an in-depth technical guide or whitepaper as requested is not possible. The core requirements, including the presentation of quantitative toxicological data in tables, detailed experimental protocols for toxicity studies, and visualizations of signaling pathways and experimental workflows, cannot be fulfilled.

For researchers, scientists, and drug development professionals interested in the toxicological profile of a substance, it is crucial to ensure the correct identification of the compound of interest. In the case of this compound, the available information is limited to its biochemical properties as a research substrate. Should "this compound" be an internal or alternative identifier for a different compound, further clarification would be necessary to conduct a meaningful search for its toxicological profile.

Methodological & Application

Application Notes and Protocols for the In Vitro Characterization of a Novel Compound in Cell Culture

Note: A comprehensive search for "PL553" did not yield a specific experimental compound. The following document provides a detailed template and representative protocols for the characterization of a novel investigational compound, here referred to as "Novel Compound X," designed for researchers, scientists, and drug development professionals. These protocols can be adapted for the specific compound under investigation.

Introduction

The in vitro characterization of novel chemical entities is a critical first step in the drug discovery and development pipeline. This process involves a series of standardized experiments to determine a compound's biological activity, potency, and mechanism of action at the cellular level. This document outlines key experimental protocols for assessing the effects of a hypothetical p53-pathway-modulating agent, "Novel Compound X," on cancer cell lines. The provided methodologies for cell viability, protein expression, and cell cycle analysis are fundamental to preclinical compound validation.

Hypothetical Signaling Pathway of Novel Compound X

The diagram below illustrates a potential mechanism of action for "Novel Compound X," where it is hypothesized to activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis.

Quantitative Data Summary: Cytotoxicity of Novel Compound X

The following table summarizes the hypothetical cytotoxic effects of "Novel Compound X" on various cancer cell lines after 48 hours of treatment, as determined by a cell viability assay.

| Cell Line | Cancer Type | IC50 of Novel Compound X (µM) |

| A549 | Lung Carcinoma | 15.8 ± 2.1 |

| MCF-7 | Breast Adenocarcinoma | 22.5 ± 3.5 |

| HCT116 | Colon Carcinoma | 10.2 ± 1.8 |

| U-87 MG | Glioblastoma | 35.7 ± 4.2 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to measure the metabolic activity of cells, which serves as an indicator of cell viability.

Experimental Workflow: Cell Viability Assay

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Novel Compound X

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of Novel Compound X in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated and untreated controls.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blotting for Protein Expression Analysis

This protocol is used to detect specific proteins in a cell lysate to confirm the mechanism of action of Novel Compound X on the p53 pathway.

Experimental Workflow: Western Blotting

Application Notes and Protocols for In Vivo Use of a p53 Activator

Disclaimer: The compound "PL553" was not found in publicly available scientific literature. The following application notes and protocols are provided for CP-31398 , a well-documented p53-stabilizing agent, as an illustrative example for researchers, scientists, and drug development professionals. The methodologies and data presented are based on published studies of CP-31398 and should be adapted as necessary for other specific p53-activating compounds.

Application Notes: CP-31398, a p53-Stabilizing Agent

Introduction

CP-31398 is a styrylquinazoline (B1260680) compound identified for its ability to stabilize the tumor suppressor protein p53.[1][2] In many human cancers, the p53 pathway is inactivated, often through mutations in the TP53 gene, which prevents the protein from adopting its active DNA-binding conformation.[2][3] CP-31398 functions by restoring the wild-type conformation to mutant p53, thereby rescuing its tumor suppressor activities.[1][2] It has also been shown to stabilize and enhance the transcriptional activity of wild-type p53.[1] This compound has demonstrated significant cancer preventive and therapeutic potential in several in vivo animal models, making it a valuable tool for cancer research.[4]

Mechanism of Action

CP-31398's primary mechanism involves the stabilization of the p53 protein, leading to the activation of the p53 signaling pathway. This activation results in several downstream cellular outcomes that contribute to its anti-cancer effects:

-

Transcriptional Activation: Stabilized p53 acts as a transcription factor, upregulating its target genes. Key among these are p21 (CDKN1A), which mediates cell cycle arrest, and pro-apoptotic genes such as Bax, PUMA, and KILLER/DR5.[1][2][5]

-

Induction of Apoptosis: CP-31398 induces apoptosis primarily through the intrinsic (mitochondrial) pathway. This is characterized by the translocation of p53 to the mitochondria, leading to altered mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of caspase-9 and caspase-3.[2][6]

-

Cell Cycle Arrest: By inducing p21, CP-31398 can cause cell cycle arrest, primarily at the G1/S checkpoint, which prevents the proliferation of cancer cells.[1][5]

In Vivo Applications

CP-31398 has been evaluated in various preclinical in vivo models, demonstrating its efficacy in inhibiting tumor growth. Its applications include studies on:

-

Skin Carcinogenesis: Topical or intraperitoneal administration of CP-31398 has been shown to block UVB-induced skin carcinogenesis in mice.[2][6]

-

Rhabdomyosarcoma: In xenograft models using rhabdomyosarcoma cells (both wild-type and mutant p53), CP-31398 treatment significantly reduced tumor volume.[7]

-

Colorectal and Liver Cancer: The compound has shown efficacy in blocking the growth of p53-mutated colorectal and liver cancer cells in xenograft models.[8][9]

Data Presentation: Summary of Quantitative Data

The following tables summarize key quantitative findings from preclinical in vivo studies of CP-31398.

Table 1: In Vivo Efficacy of CP-31398 in Rhabdomyosarcoma (RD cell) Xenograft Model

| Treatment Group | Dosage Regimen | Mean Tumor Volume (mm³) ± SEM | Percent Inhibition | Reference |

| Vehicle Control | - | 778 ± 180 | - | [7] |

| CP-31398 | Once Daily | 389 ± 99 | 50% | [7] |

| CP-31398 | Twice Daily | 240 ± 109 | 69% | [7] |

| SEM: Standard Error of the Mean. Data collected after 11 weeks of treatment in nude mice. |

Table 2: Pharmacokinetic Parameters of CP-31398 in Male F344 Rats

| Parameter | Value | Administration Route | Reference |

| Bioavailability | 12–32% | Oral (Gavage/Dietary) | [4] |

| Elimination Half-life (t½) | 14–20 h | Intravenous/Oral | [4] |

| Clearance (CL) | 4.2–4.8 L/h/kg | Intravenous | [4] |

| Volume of Distribution (Vd) | 70–82 L/kg | Intravenous | [4] |

Table 3: Maximum Tolerated Dose (MTD) of CP-31398 in 28-Day Subchronic Toxicity Studies

| Animal Model | Administration Route | MTD | Limiting Toxicity | Reference |

| Rat | Oral Gavage | 80 mg/kg/day (480 mg/m²/day) | Hepatic Infarcts/Necrosis | [10] |

| Dog | Oral Gavage | 20 mg/kg/day (400 mg/m²/day) | Hepatic Necrosis | [10] |

Visualizations: Signaling Pathways and Workflows

Experimental Protocols: In Vivo Antitumor Activity Assessment

This protocol describes a general procedure for evaluating the efficacy of a p53-activating agent like CP-31398 in a subcutaneous human tumor xenograft model.

Objective: To determine the effect of CP-31398 on the growth of human tumor xenografts in immunodeficient mice.

1. Materials and Reagents

-

Animal Model: 4-6 week old female athymic nude mice (e.g., NU/NU-nuBR).

-

Cell Line: Human cancer cell line with known p53 status (e.g., RD cells for mutant p53, A204 for wild-type p53).[7]

-

Reagents:

-

CP-31398

-

Vehicle solution (e.g., saline with 0.1% Pluronic P-105).[11]

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Matrigel (or similar basement membrane matrix).

-

Anesthetics (e.g., isoflurane).

-

Euthanasia agents (e.g., CO₂).

-

2. Procedure

2.1. Tumor Cell Implantation

-

Culture cancer cells to ~80% confluency under standard conditions.

-

Harvest cells using trypsin and wash with sterile PBS. Resuspend cells in a 1:1 mixture of cold PBS and Matrigel to a final concentration of 5 x 10⁷ cells/mL.

-

Anesthetize the mice. Inject 100 µL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.[11]

-

Allow tumors to grow. Start monitoring tumor size 5-7 days post-implantation.

2.2. Treatment Phase

-

Measure tumors with calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (n=5-10 mice per group).

-

Group 1: Vehicle control (e.g., Saline + 0.1% Pluronic P-105).

-

Group 2: CP-31398 (e.g., 50 mg/kg).

-

Group 3: CP-31398 (e.g., 100 mg/kg).

-

-

Prepare the CP-31398 dosing solution in the appropriate vehicle.

-

Administer the treatment via the desired route (e.g., intraperitoneal injection) once or twice daily, as determined by pharmacokinetic data.[7][11]

-

Throughout the treatment period (e.g., 4-11 weeks), measure tumor volume and mouse body weight 2-3 times per week.[7] Monitor animals for any signs of toxicity.

2.3. Endpoint and Tissue Collection

-

The study endpoint is reached when tumors in the control group reach a predetermined size (e.g., 1000-1500 mm³) or at the end of the planned treatment duration.

-

Euthanize mice according to approved institutional guidelines.

-

Excise the tumors, weigh them, and record the final volumes.

-

For downstream analysis, divide the tumor tissue:

-

Fix one portion in 10% neutral buffered formalin for paraffin (B1166041) embedding and histological analysis (e.g., H&E staining, immunohistochemistry for p21 or cleaved caspase-3).[2]

-

Snap-freeze the other portion in liquid nitrogen and store at -80°C for molecular analysis (e.g., Western blot for p53, Bax; qPCR for target gene expression).[2][9]

-

3. Data Analysis

-

Plot mean tumor volume ± SEM for each group over time.

-

Compare tumor growth rates between treated and control groups using appropriate statistical tests (e.g., ANOVA).

-

Analyze endpoint tumor weights and calculate the percentage of tumor growth inhibition.

-

Evaluate changes in protein and gene expression from Western blot and qPCR data.

References

- 1. The mutant p53-conformation modifying drug, CP-31398, can induce apoptosis of human cancer cells and can stabilize wild-type p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CP-31398 restores mutant p53 tumor suppressor function and inhibits UVB-induced skin carcinogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics and tissue and tumor exposure of CP-31398, a p53-stabilizing agent, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting wild-type and mutant p53 with small molecule CP-31398 blocks the growth of rhabdomyosarcoma by inducing ROS-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CP-31398 restores mutant p53 tumor suppressor function and inhibits UVB-induced skin carcinogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. CP-31398 prevents the growth of p53-mutated colorectal cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Subchronic oral toxicity and metabolite profiling of the p53 stabilizing agent, CP-31398, in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. columbia.edu [columbia.edu]

Application Notes and Protocols for Novel Compound Administration in Mouse Models

Introduction

These application notes provide a comprehensive template for researchers, scientists, and drug development professionals on determining and optimizing the dosage of a novel compound, referred to herein as "Compound X" (as no specific public data for PL553 could be located), in mouse models. The following sections offer structured tables for data presentation, detailed experimental protocols for common administration routes, and visualizations of a hypothetical signaling pathway and experimental workflow. This document is intended to serve as a guide to be adapted with specific experimental data.

Data Presentation: Summarizing Quantitative Data

Effective dosage determination and evaluation of a novel compound require meticulous data recording and clear presentation. The following tables are designed to summarize key quantitative data from in vivo mouse studies.

Table 1: Pharmacokinetic Parameters of Compound X in Mice

| Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | Half-life (t1/2) (h) | AUC (µg·h/mL) | Bioavailability (%) | Reference |

| Intravenous (IV) | |||||||

| Intraperitoneal (IP) | |||||||

| Subcutaneous (SC) | |||||||

| Oral (PO) |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the curve.

Table 2: Efficacy of Compound X in a [Specify Mouse Model]

| Treatment Group | Dose (mg/kg) | Dosing Frequency | Administration Route | Endpoint 1 (e.g., Tumor Volume in mm³) | Endpoint 2 (e.g., % Survival) | Statistical Significance (p-value) |

| Vehicle Control | - | |||||

| Compound X | ||||||

| Compound X | ||||||

| Positive Control |

Table 3: Maximum Tolerated Dose (MTD) of Compound X

| Route of Administration | Dosing Schedule | MTD (mg/kg) | Observed Toxicities |

| Single Dose | |||

| Repeat Dose |

Experimental Protocols

Detailed and standardized protocols are crucial for reproducibility. The following are general protocols for common administration routes in mice.[1][2][3][4] The specific volumes and needle sizes should be adjusted based on the mouse's weight and the substance's properties.[1]

Protocol 1: Intraperitoneal (IP) Injection

-

Preparation:

-

Animal Restraint:

-

Gently restrain the mouse by securing the scruff of the neck to immobilize the head and body.

-

Position the mouse to expose the abdomen.

-

-

Injection:

-

Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.[2]

-

Aspirate briefly to ensure no blood or fluid is drawn back, which would indicate entry into a vessel or organ.[2]

-

Inject the solution smoothly.

-

Withdraw the needle and return the mouse to its cage.

-

-

Monitoring:

-

Observe the mouse for any immediate adverse reactions.

-

Protocol 2: Intravenous (IV) Injection (Tail Vein)

-

Preparation:

-

Animal Preparation and Restraint:

-

Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.[3]

-

Place the mouse in a suitable restraint device that allows access to the tail.

-

-

Injection:

-

Identify one of the lateral tail veins.

-

Insert the needle, bevel up, into the vein at a shallow angle.

-

Inject the solution slowly. The solution should flow freely without causing a bulge under the skin.

-

Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

-

-

Monitoring:

-

Return the mouse to its cage and monitor for any signs of distress.

-

Protocol 3: Oral Gavage (PO)

-

Preparation:

-

Formulate Compound X in an appropriate vehicle.

-

Use a proper-sized, blunt-tipped gavage needle.

-

The volume is typically limited to 10 mL/kg body weight.[3]

-

-

Animal Restraint:

-

Firmly restrain the mouse by the scruff of the neck to straighten the neck and back, preventing head movement.[4]

-

-

Administration:

-

Gently insert the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus. Do not force the needle.

-

Administer the solution smoothly.

-

Carefully remove the gavage needle.

-

-

Monitoring:

-

Observe the mouse for any signs of respiratory distress, which could indicate accidental administration into the trachea.

-

Visualizations

Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a novel compound targeting the p53 tumor suppressor pathway, a common focus in cancer research.[5][6][7][8]

Caption: Hypothetical signaling pathway of Compound X targeting the MDM2-p53 interaction.

Experimental Workflow

This diagram outlines a typical experimental workflow for evaluating the efficacy of a novel compound in a tumor xenograft mouse model.

Caption: Experimental workflow for an in vivo efficacy study in a mouse xenograft model.

References

- 1. cea.unizar.es [cea.unizar.es]

- 2. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]

- 3. urmc.rochester.edu [urmc.rochester.edu]

- 4. How to Administer a Substance to a Mouse? - TransCure bioServices [transcurebioservices.com]

- 5. In vivo analysis of p53 tumor suppressor function using genetically engineered mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mouse models of p53 functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mouse models to investigate in situ cell fate decisions induced by p53 | The EMBO Journal [link.springer.com]

- 8. m.youtube.com [m.youtube.com]

Application Notes and Protocols for Substance Administration in Rats

Disclaimer: Extensive literature searches did not yield specific information regarding a compound designated "PL553." The following application notes and protocols are based on general guidelines and best practices for the administration of substances to laboratory rats. Researchers should adapt these protocols based on the specific physicochemical properties of their test substance and adhere to all institutional and national animal welfare regulations.

Introduction

These application notes provide a comprehensive overview of common administration routes for delivering test compounds to rats in a research setting. The choice of administration route is a critical experimental parameter that can significantly influence the pharmacokinetic and pharmacodynamic profile of a substance. Factors to consider when selecting a route include the scientific goals of the study, the properties of the test substance (e.g., solubility, pH, viscosity), the desired onset and duration of action, and animal welfare considerations.

Comparative Data on Administration Routes

The following table summarizes key quantitative parameters for common administration routes in rats. These values are general recommendations and may need to be adjusted based on the specific substance and experimental design.

Table 1: Recommended Administration Volumes and Needle Sizes for Rats

| Administration Route | Maximum Volume (ml/kg) | Recommended Needle Gauge | Site of Administration | Absorption Rate |

| Intravenous (IV) | 1-5 ml/kg (bolus) | 23-25G | Lateral tail vein, saphenous vein | Rapid |

| Intraperitoneal (IP) | 5-10 ml/kg | 23-25G | Lower abdominal quadrant | Rapid |

| Subcutaneous (SC) | 5-10 ml/kg | 25-27G | Scruff of the neck, back | Slow |

| Intramuscular (IM) | 0.1-0.2 ml/site | 26-30G | Hind leg muscles | Moderate |

| Oral (PO) - Gavage | 5-10 ml/kg | 16-20G (gavage needle) | Directly into the stomach | Variable |

Data compiled from multiple sources.[1][2][3][4]

Experimental Protocols

The following are detailed protocols for common administration routes. All procedures should be performed by trained personnel and in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.

Intravenous (IV) Injection Protocol

Objective: To administer a substance directly into the systemic circulation for rapid distribution.

Materials:

-

Test substance in a sterile, isotonic solution

-

Appropriate-sized syringes (e.g., 1 ml)

-

23-25G needles

-

Restraint device for rats

-

Heat lamp or warming pad (optional, for vasodilation)

-

70% ethanol (B145695) or isopropanol (B130326) wipes

-

Gauze

Procedure:

-

Preparation: Prepare the test substance solution aseptically. Ensure it is at room temperature and free of particulates.

-

Animal Restraint: Place the rat in a suitable restraint device, allowing access to the lateral tail vein.

-

Vasodilation (Optional): If the tail veins are not readily visible, warm the tail using a heat lamp or by immersing it in warm water to promote vasodilation.

-

Site Preparation: Gently wipe the tail with a 70% alcohol wipe to clean the injection site.

-

Injection:

-

Identify the lateral tail vein.

-

Insert the needle, bevel up, into the vein at a shallow angle.

-

Aspirate gently to confirm placement in the vein (a small flash of blood should appear in the needle hub).

-

Inject the substance slowly as a bolus, typically not exceeding 1-5 ml/kg.[3]

-

-

Post-Injection:

-

Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.

-

Return the animal to its cage and monitor for any adverse reactions.

-

Intraperitoneal (IP) Injection Protocol

Objective: To administer a substance into the peritoneal cavity, where it is absorbed into circulation.

Materials:

-

Test substance in a sterile, isotonic solution

-

Appropriate-sized syringes (e.g., 3 ml)

-

23-25G needles

-

70% ethanol or isopropanol wipes

Procedure:

-

Preparation: Prepare the test substance solution aseptically.

-

Animal Restraint: Manually restrain the rat, ensuring the head is tilted downwards to move the abdominal organs away from the injection site.

-

Site Preparation: Swab the lower right or left abdominal quadrant with a 70% alcohol wipe.[4]

-

Injection:

-

Insert the needle at a 30-degree angle into the selected lower abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.[4]

-

Aspirate to ensure no blood or urine is drawn, which would indicate entry into a blood vessel or the bladder.

-

Inject the substance into the peritoneal cavity. The maximum recommended volume is typically 5-10 ml/kg.

-

-

Post-Injection:

-

Withdraw the needle.

-

Return the animal to its cage and monitor for any signs of distress or adverse reactions. Repeated daily intraperitoneal dosing is generally well-tolerated in rodents.[1]

-

Subcutaneous (SC) Injection Protocol

Objective: To administer a substance into the space beneath the skin for slower, sustained absorption.

Materials:

-

Test substance in a sterile, isotonic solution

-

Appropriate-sized syringes (e.g., 1 ml)

-

25-27G needles

-